(R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal is an organosilicon compound characterized by the presence of a chloropentanal moiety and a tert-butyldimethylsilyl protective group. Its molecular formula is , and it has a molecular weight of approximately 248.84 g/mol . The compound features a chiral center at the fifth carbon, which contributes to its stereochemical properties, making it relevant in asymmetric synthesis applications.
While specific biological activities for (R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance, chlorinated aldehydes can show antimicrobial and antifungal activities. The presence of the silyl group may also influence the compound's lipophilicity, potentially affecting its interaction with biological membranes.
Several methods can be employed to synthesize (R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal:
(R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal finds applications in:
Interaction studies involving (R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal typically focus on its reactivity with nucleophiles and electrophiles. Investigating its interactions with biological molecules could provide insights into its potential therapeutic applications or toxicity profiles.
Similar compounds include:
The uniqueness of (R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal lies in its specific combination of chirality, chlorination, and silylation, which offers distinct pathways for